![molecular formula C8H6BrClN2O2 B13477391 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to a pyrrolo[3,2-b]pyridine core. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1H-pyrrolo[3,2-b]pyridine, followed by carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.
Wirkmechanismus
The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is primarily related to its ability to interact with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are critical for cell growth and proliferation. This makes it a valuable tool in the development of anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the bromine and carboxylic acid groups.
6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Another brominated pyrrolo[2,3-b]pyridine derivative with a carboxylic acid group at a different position.
Uniqueness
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and carboxylic acid group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Eigenschaften
Molekularformel |
C8H6BrClN2O2 |
|---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5BrN2O2.ClH/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6;/h1-3,10H,(H,12,13);1H |
InChI-Schlüssel |
NADHNQJOKJZUQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1NC=C2Br)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
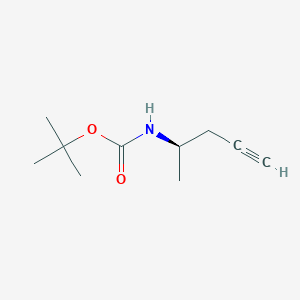
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
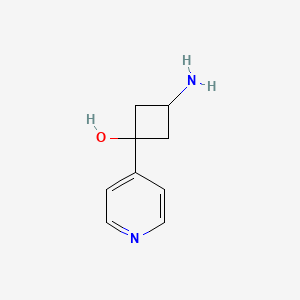
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
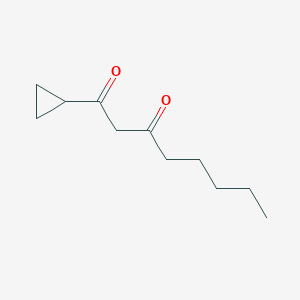
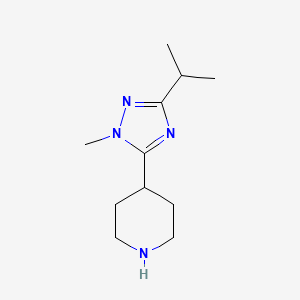

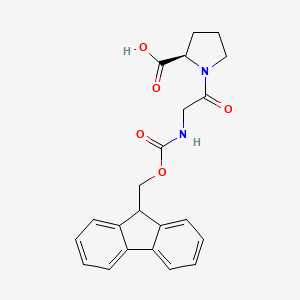
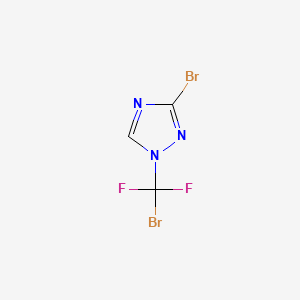
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
![1-Oxa-5-azaspiro[2.5]octane](/img/structure/B13477383.png)

